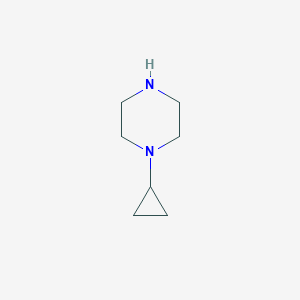

1-Cyclopropylpiperazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2/c1-2-7(1)9-5-3-8-4-6-9/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNZJIWIXRPBFAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20406303 | |

| Record name | 1-Cyclopropylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20327-23-5 | |

| Record name | 1-Cyclopropylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Cyclopropylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 1-Cyclopropylpiperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 1-cyclopropylpiperazine, a key intermediate in modern pharmaceutical synthesis. This document consolidates essential data, experimental methodologies, and structural information to support research and development activities.

Chemical Structure and Identification

This compound is a heterocyclic organic compound featuring a piperazine ring substituted with a cyclopropyl group at one of the nitrogen atoms. Its structural details and identifiers are crucial for unambiguous characterization in a laboratory setting.

Table 1: Structural and Identification Data for this compound

| Parameter | Value |

| IUPAC Name | This compound[1] |

| Synonyms | N-cyclopropylpiperazine, 4-cyclopropylpiperazine[1] |

| CAS Number | 20327-23-5[1] |

| Molecular Formula | C₇H₁₄N₂[1] |

| SMILES String | C1CC1N2CCNCC2[1] |

| InChI Key | HNZJIWIXRPBFAN-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physical and chemical properties of this compound are fundamental to its handling, storage, and application in chemical reactions. While specific experimental values for some properties are not widely published, available data and observations are summarized below. For comparative purposes, data for the related and often co-referenced intermediate, 1-(cyclopropylcarbonyl)piperazine, is also provided.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 126.20 g/mol [1] |

| Appearance | Yellow oil |

| Boiling Point | Data not available |

| Melting Point | Not applicable (liquid at room temperature) |

| Density | Data not available |

| Solubility | General piperazine derivatives exhibit good solubility in water and polar organic solvents. |

Table 3: Physicochemical Properties of 1-(Cyclopropylcarbonyl)piperazine

| Property | Value |

| Molecular Weight | 154.21 g/mol [2][3] |

| Appearance | White to off-white crystalline powder[4] |

| Boiling Point | 120 °C @ 0.15 mmHg[2] |

| Melting Point | 70-75 °C[5] |

| Density | 1.087 g/mL at 25 °C[2] |

| Solubility | Soluble in water, alcohols, and most organic solvents.[5] |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the deprotection of a protected piperazine derivative. The following protocol is based on the deprotection of tert-butyl 4-cyclopropylpiperazine-1-carboxylate.

Objective: To synthesize this compound via acid-mediated deprotection.

Materials:

-

Tert-butyl 4-cyclopropylpiperazine-1-carboxylate

-

4 M HCl in 1,4-dioxane

-

Nitrogen gas

-

Ether

-

3.5 M NH₃/MeOH solution

-

Ion exchange column (SCX)

Procedure:

-

Dissolve tert-butyl 4-cyclopropylpiperazine-1-carboxylate in a 1,4-dioxane solution containing 4 M HCl.

-

Stir the reaction mixture at room temperature for 3 hours under a nitrogen atmosphere.

-

Upon completion of the reaction, filter the mixture and wash the solid with ether to obtain the crude product as a white solid.

-

Purify the crude product by ion exchange chromatography using an SCX column.

-

Elute the target compound, this compound, from the column using a 3.5 M solution of ammonia in methanol.

-

Collect the pure fractions and evaporate the solvent to yield this compound as a yellow oil.

Confirmation: The structure of the resulting product can be confirmed by ¹H NMR spectroscopy.

Analytical Methods

A general approach would involve:

-

Derivatization: Reaction with a UV-active labeling agent such as dansyl chloride or 4-chloro-7-nitrobenzofuran (NBD-Cl).

-

Chromatographic Separation: Utilizing a reverse-phase column (e.g., C18) with a suitable mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.

-

Detection: UV detection at the wavelength corresponding to the maximum absorbance of the derivatized product.

Method validation would be required to determine linearity, precision, accuracy, and limits of detection and quantification for this compound specifically.

Biological Role and Applications

Current scientific literature does not indicate a direct biological role or involvement in specific signaling pathways for this compound itself. Instead, its primary significance lies in its utility as a versatile building block in medicinal chemistry and drug development. It is a key intermediate in the synthesis of more complex molecules with therapeutic potential.

Notable applications include its use in the preparation of:

-

Histamine H3 receptor antagonists.

-

CSF-1R kinase inhibitors.

-

Sulfonamide compounds as cysteine protease inhibitors.

-

Antibacterial agents.

The cyclopropyl moiety can introduce favorable pharmacokinetic properties and conformational rigidity to the final drug candidate, potentially enhancing its binding affinity and efficacy.

Conclusion

This compound is a valuable chemical intermediate with a well-defined structure. While comprehensive physicochemical data is still emerging, its synthetic utility is clearly established. For researchers and professionals in drug development, this compound represents a key starting material for the synthesis of a variety of potentially therapeutic compounds. Further research into its specific analytical methodologies and a broader characterization of its physical properties would be beneficial to the scientific community.

References

- 1. This compound | C7H14N2 | CID 4742004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(Cyclopropylcarbonyl)piperazine 97 59878-57-8 [sigmaaldrich.com]

- 3. 1-(Cyclopropylcarbonyl)piperazine | C8H14N2O | CID 2064235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. 1-(Cyclopropylcarbonyl)piperazine, High-Purity Pharmaceutical Intermediate at Best Price [jigspharma.com]

1-Cyclopropylpiperazine CAS number and identifiers

An In-depth Technical Guide to 1-Cyclopropylpiperazine

This document provides a comprehensive technical overview of this compound, a heterocyclic amine used as a key intermediate in organic and pharmaceutical synthesis. The guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Identifiers and Chemical Structure

This compound is a monosubstituted piperazine derivative. Its fundamental identifiers and structural representations are crucial for its unambiguous identification in research and regulatory contexts.

| Identifier | Value | Citation(s) |

| CAS Number | 20327-23-5 | [1][2][3] |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₇H₁₄N₂ | [1][2] |

| Molecular Weight | 126.20 g/mol | [1] |

| Canonical SMILES | C1CC1N2CCNCC2 | [1] |

| InChI | InChI=1S/C7H14N2/c1-2-7(1)9-5-3-8-4-6-9/h7-8H,1-6H2 | [1][2] |

| InChIKey | HNZJIWIXRPBFAN-UHFFFAOYSA-N | [1][2] |

Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, storage, and application in chemical reactions.

| Property | Value | Citation(s) |

| Appearance | Colorless to light yellow clear liquid | [2][3] |

| Boiling Point | 43 °C at 7 mmHg | [2][3] |

| Density | 0.94 g/mL | [2][3] |

| Refractive Index | 1.4804 (at 20 °C) | [2][3] |

| pKa (Predicted) | 9.23 ± 0.10 | [2] |

| Storage | Keep in a dark place, sealed in dry, room temperature. | [3] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are critical for its successful application and characterization.

Synthesis and Purification

A general method for preparing monosubstituted piperazines involves the reaction of a protected or protonated piperazine with an appropriate reagent. The following protocol is a representative procedure for the synthesis and subsequent purification of this compound.

Objective: To synthesize and purify this compound.

Materials:

-

Piperazine

-

A suitable cyclopropylating agent (e.g., cyclopropyl bromide)

-

Base (e.g., Potassium Carbonate)

-

Solvent (e.g., Acetonitrile)

-

Silica Gel for column chromatography

-

Eluent: 3.5 M Ammonia in Methanol (NH₃/MeOH)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve piperazine (1 equivalent) and a base such as potassium carbonate (2-3 equivalents) in a suitable solvent like acetonitrile.

-

Addition of Reagent: To the stirred suspension, add the cyclopropylating agent (1 equivalent) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel.[3]

-

Elution: Elute the column with a 3.5 M solution of ammonia in methanol.[3]

-

Isolation: Collect the pure fractions containing the product and evaporate the solvent under reduced pressure to yield this compound as a yellow oil.[3]

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a primary technique for confirming the structure of the synthesized compound.

-

Spectrum Details: The structure of the product can be confirmed by ¹H NMR spectroscopy.[3]

-

Solvent: DMSO-d₆

-

Frequency: 399.9 MHz

-

Observed Chemical Shifts (δ):

-

0.25-0.30 ppm (2H, multiplet)

-

0.35-0.40 ppm (2H, multiplet)

-

1.54-1.60 ppm (1H, multiplet)

-

2.43 ppm (4H, triplet)

-

2.60-2.65 ppm (4H, triplet)

-

3.30 ppm (1H, singlet)[3]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is widely used for the analysis of piperazine-derived drugs and intermediates to confirm identity and purity.[1][4] The compound is separated on a GC column and subsequently ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a molecular fingerprint, with the molecular ion peak and characteristic fragmentation patterns confirming the structure.

Biological Activity and Applications

The piperazine scaffold is recognized as a "privileged structure" in drug discovery, appearing in compounds with a vast array of biological activities, including antimicrobial, anti-depressant, anti-inflammatory, and anti-cancer effects.[5][6]

This compound itself is primarily utilized as a crucial building block and intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).[7] A notable application is its role as a key intermediate in the manufacturing of Olaparib , a PARP inhibitor used in cancer therapy.[7] The incorporation of the cyclopropylpiperazine moiety can influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule.[8]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis and characterization of this compound.

References

- 1. This compound | C7H14N2 | CID 4742004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 20327-23-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound | 20327-23-5 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-(Cyclopropylcarbonyl)piperazine-59878-57-8 [ganeshremedies.com]

- 8. CAS 59878-57-8: 1-(Cyclopropylcarbonyl)piperazine [cymitquimica.com]

Spectroscopic Profile of 1-Cyclopropylpiperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Cyclopropylpiperazine (CAS No. 20327-23-5), a versatile building block in medicinal chemistry. The information presented herein is intended to assist researchers in compound identification, characterization, and quality control. This document details experimental protocols and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear, tabulated format, supplemented by visualizations to elucidate key structural and analytical concepts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR spectral data.

¹H NMR Data

Experimental ¹H NMR data for this compound has been reported in deuterated dimethyl sulfoxide (DMSO-d6). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 0.25 - 0.30 | m | 2H | CH₂ (cyclopropyl) |

| 0.35 - 0.40 | m | 2H | CH₂ (cyclopropyl) |

| 1.54 - 1.60 | m | 1H | CH (cyclopropyl) |

| 2.43 | t | 4H | CH₂ (piperazine, C3 & C5) |

| 2.60 - 2.65 | t | 4H | CH₂ (piperazine, C2 & C6) |

| 3.30 | s | 1H | NH (piperazine) |

Source: ChemicalBook[1]

¹³C NMR Data

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~8-10 | CH₂ (cyclopropyl) |

| ~38-40 | CH (cyclopropyl) |

| ~45-47 | CH₂ (piperazine) |

| ~52-54 | CH₂ (piperazine) |

Note: These are predicted values and may differ from experimental results.

Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound is not publicly available. However, based on the functional groups present in the molecule, the following characteristic absorption bands can be expected.

Table 3: Expected FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |

| 3250 - 3350 | N-H stretch | Medium |

| 3000 - 3100 | C-H stretch (cyclopropyl) | Medium |

| 2800 - 3000 | C-H stretch (aliphatic) | Strong |

| 1450 - 1500 | C-H bend (scissoring) | Medium |

| 1100 - 1200 | C-N stretch | Strong |

| ~1020 | Cyclopropyl ring breathing | Medium |

Mass Spectrometry (MS)

While a detailed experimental mass spectrum with fragmentation analysis for this compound is not directly accessible, GC-MS data is noted to be available from commercial sources[2]. The fragmentation of piperazine derivatives is well-documented and typically involves characteristic cleavage patterns.

Table 4: Expected Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion |

| 126 | [M]⁺ (Molecular Ion) |

| 111 | [M - CH₃]⁺ |

| 97 | [M - C₂H₅]⁺ or [M - NCH₂]⁺ |

| 84 | [Piperazine ring fragment]⁺ |

| 70 | [C₄H₈N]⁺ |

| 56 | [C₃H₆N]⁺ (Base peak for many piperazine derivatives) |

| 43 | [C₃H₇]⁺ or [C₂H₅N]⁺ |

Experimental Protocols

The following are general protocols for the spectroscopic analysis of piperazine derivatives, including this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 or 400 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Use a standard one-pulse sequence.

-

Set the spectral width to 0-15 ppm.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to 0-220 ppm.

-

A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR.

-

-

Data Processing: Process the raw data (Free Induction Decay) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: Record the FT-IR spectrum using a Fourier Transform Infrared Spectrometer.

-

Data Acquisition: Typically, scan the sample in the range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

Gas Chromatography (GC) Conditions:

-

Column: Use a nonpolar capillary column (e.g., DB-5ms).

-

Injector Temperature: Set to a temperature that ensures efficient vaporization (e.g., 250 °C).

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the compound.

-

Carrier Gas: Use helium at a constant flow rate.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a low to a high m/z range (e.g., 40-400 amu).

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. Compare the obtained spectrum with library spectra if available.

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the analysis of this compound.

References

An In-depth Technical Guide to the Synthesis of 1-Cyclopropylpiperazine and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

The piperazine moiety is a ubiquitous scaffold in medicinal chemistry, renowned for its presence in a multitude of clinically significant drugs targeting the central nervous system (CNS) and other therapeutic areas.[1][2] Among its many variations, 1-cyclopropylpiperazine and its related structures serve as critical intermediates in the synthesis of high-value active pharmaceutical ingredients (APIs), including the orphan drug Volasertib, used for treating Acute Myelogenous Leukemia (AML), and the PARP inhibitor Olaparib.[3][4][5] The incorporation of the cyclopropyl group often enhances pharmacological profiles, contributing to improved receptor binding and efficacy.[6]

This technical guide provides a comprehensive overview of the core synthetic routes to this compound and its key derivatives. It includes detailed experimental protocols, tabulated quantitative data for comparative analysis, and visualizations of key chemical pathways and workflows to support researchers in the fields of organic synthesis and drug development.

Core Synthesis Routes for this compound

The synthesis of this compound can be achieved through several strategic pathways. The most prevalent methods involve the protection of one piperazine nitrogen, followed by functionalization of the other, and subsequent deprotection.

Method 1: Acylation-Reduction Pathway from N-Boc-Piperazine

A robust and high-yield method for synthesizing 1-cyclopropylmethylpiperazine, an intermediate for Volasertib, starts with the readily available N-Boc-piperazine.[3][5] This three-step process involves acylation, reduction of the resulting amide, and final deprotection of the Boc group.[3]

Method 2: Synthesis of 1-(Cyclopropylcarbonyl)piperazine Hydrochloride

1-(Cyclopropylcarbonyl)piperazine is a key building block for pharmaceuticals like Olaparib.[4] Its hydrochloride salt is typically synthesized via the deprotection of a Boc-protected precursor. This final step is crucial and generally proceeds with high efficiency.[7]

Experimental Protocol: Deprotection of tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate [7]

-

A solution of tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate (3.7 g, 14.5 mmol) is prepared in methanol (15 mL).

-

The solution is stirred and cooled to 0 °C.

-

A hydrochloric acid/methanol solution (15 mL, 3M) is added slowly to the cooled mixture.

-

After the addition is complete, the reaction mixture is stirred at room temperature overnight.

-

Upon reaction completion, the solvent is removed by concentration under reduced pressure.

-

The resulting product, cyclopropyl(piperazin-1-yl)methanone hydrochloride, is obtained as an off-white solid.

| Parameter | Value | Reference |

| Starting Material | tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate | [7] |

| Reagent | Hydrochloric acid/methanol solution (3M) | [7] |

| Solvent | Methanol | [7] |

| Temperature | 0 °C to Room Temperature | [7] |

| Reaction Time | Overnight | [7] |

| Yield | 100% | [7] |

A similar deprotection can be achieved using trifluoroacetic acid (TFA) in a solvent like methylene dichloride, followed by salt formation.[8][9]

Synthesis of this compound Derivatives

The versatile piperazine scaffold allows for extensive derivatization, most commonly at the N4 position, to modulate pharmacological activity.

N-Aryl Derivatives via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds, making it ideal for synthesizing N-aryl piperazine derivatives.[10][11] This reaction couples an aryl halide or triflate with an amine (in this case, this compound) in the presence of a palladium catalyst, a phosphine ligand, and a base.[12][13]

The catalytic cycle involves several key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, coordination of the amine, deprotonation by the base, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.[12][13]

// Nodes Pd0 [label="Pd(0)L2\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Complex1 [label="Oxidative Addition\nComplex\nL2Pd(II)(Ar)(X)", fillcolor="#FBBC05", fontcolor="#202124"]; Complex2 [label="Amine Complex\n[L2Pd(II)(Ar)(R2NH)]+X-", fillcolor="#FBBC05", fontcolor="#202124"]; AmidoComplex [label="Amido Complex\nL2Pd(II)(Ar)(NR2)", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Ar-NR2\n(Aryl Amine Product)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Reagents [label="Ar-X + R2NH", shape=plaintext, fontcolor="#202124"]; Base [label="Base", shape=plaintext, fontcolor="#202124"]; BaseH [label="[Base-H]+X-", shape=plaintext, fontcolor="#202124"];

// Edges Pd0 -> Complex1 [label=" Oxidative\n Addition", color="#EA4335"]; Complex1 -> Complex2 [label=" Amine\n Coordination", color="#EA4335"]; Complex2 -> AmidoComplex [label=" Deprotonation", color="#EA4335"]; AmidoComplex -> Product [label=" Reductive\n Elimination", color="#EA4335"]; Product -> Pd0 [style=invis]; // for layout Reagents -> Complex1 [style=dotted]; Base -> Complex2 [style=dotted]; AmidoComplex -> BaseH [style=dotted];

// Invisible edge to position the final product release correctly {rank=same; Product; Pd0} edge [style=invis]; AmidoComplex -> Pd0 [label=" Releases\n Product", style=dashed, color="#34A853"]; } } Caption: Catalytic cycle of Buchwald-Hartwig amination.

This methodology offers broad substrate scope and functional group tolerance, making it a staple in modern medicinal chemistry for accessing diverse libraries of aryl amine compounds.[10]

Derivatives via Amide Bond Formation

Standard peptide coupling chemistry is also employed to link carboxylic acids to the piperazine nitrogen, forming amide derivatives. This is exemplified by the synthesis of --INVALID-LINK--methanone.[8]

Experimental Protocol: Acid-Amine Coupling [8]

-

1-(4-Chlorophenyl)cyclopropanecarboxylic acid (2.00 g, 0.0102 mol) is dissolved in dry tetrahydrofuran (20 mL).

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 2.15 g, 1.1 eq) is added, followed by 1-hydroxybenzotriazole (HOBt, 1.718 g, 1.1 eq) and N,N-diisopropylethylamine (DIPEA, 3.955 g, 3.0 eq).

-

The mixture is stirred for 20 minutes at ambient temperature and then cooled to 0 °C.

-

Boc-piperazine (1.894 g, 1.0 eq) is added portionwise, and the reaction is stirred for 6 hours at ambient temperature.

-

Workup involves dilution with ethyl acetate, washing with sodium bicarbonate solution, water, and brine, followed by drying and concentration.

-

The crude product is purified by column chromatography to yield tert-butyl 4-{[1-(4-chlorophenyl)cyclopropyl]carbonyl}piperazine-1-carboxylate.

| Parameter | Value | Reference |

| Starting Materials | 1-(4-chlorophenyl)cyclopropanecarboxylic acid, Boc-piperazine | [8] |

| Coupling Reagents | EDC·HCl, HOBt | [8] |

| Base | DIPEA | [8] |

| Solvent | Tetrahydrofuran (THF) | [8] |

| Temperature | 0 °C to Room Temperature | [8] |

| Yield (Protected Intermediate) | 91% | [8] |

The resulting Boc-protected intermediate is then deprotected using an acid like TFA to yield the final product.[8]

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the key synthetic transformations discussed in this guide.

| Synthesis Step | Starting Materials | Key Reagents/Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| Acylation (S1) | N-Boc-piperazine, Cyclopropanecarbonyl chloride | Triethylamine | Dichloromethane | 0-20 | 2-4 h | High | [3] |

| Reduction (S2) | Intermediate from S1 | NaBH₄, BF₃·OEt₂ | Tetrahydrofuran | 0-25 | 2-4 h | High | [3] |

| Deprotection (S3) | Intermediate from S2 | Conc. HCl | Isopropanol | 40-60 | 2-4 h | High | [3] |

| Boc-Deprotection | Boc-protected piperazine | HCl/Methanol | Methanol | 0 - RT | Overnight | 100 | [7] |

| Amide Coupling | Carboxylic acid, Boc-piperazine | EDC·HCl, HOBt | THF | 0 - RT | 6 h | 91 | [8] |

Experimental Protocols

Protocol 1: Synthesis of 1-Cyclopropylmethylpiperazine (Based on CN108341792B)[3]

-

Step 1: Acylation to form tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate

-

To a suitable reactor, add N-Boc-piperazine (1.0 eq), triethylamine (1.5-2.0 eq), and dichloromethane (3-5x the mass of N-Boc-piperazine).

-

Cool the mixture to 0-10 °C.

-

Slowly add cyclopropanecarbonyl chloride (1.1-1.3 eq) dropwise, maintaining the temperature.

-

Allow the reaction to proceed at 10-20 °C for 2-4 hours after the addition is complete.

-

After completion, add water for extraction. Separate the organic phase and concentrate under reduced pressure to obtain the solid product.

-

-

Step 2: Reduction to form N-Boc-4-(cyclopropylmethyl)piperazine

-

Dissolve the solid from Step 1 in tetrahydrofuran (2-3x the mass of the solid).

-

Add sodium borohydride (1.5-2.0 eq).

-

Cool the mixture to 0-25 °C and add boron trifluoride-diethyl etherate (1.1-1.5 eq) dropwise.

-

Stir for 2-4 hours.

-

Quench the reaction, perform an aqueous workup, and extract the product. Concentrate the organic phase to obtain the solid intermediate.

-

-

Step 3: Deprotection to form 1-Cyclopropylmethylpiperazine

-

Dissolve the solid from Step 2 in isopropanol or methanol (2-3x the mass of the solid).

-

Heat the solution to 40-60 °C.

-

Add concentrated hydrochloric acid (2.5-3.0 eq) dropwise.

-

Stir for 2-4 hours.

-

Cool the mixture and basify with an aqueous solution of sodium hydroxide or potassium hydroxide to a pH of 10-11.

-

Extract the product with an organic solvent and concentrate to yield 1-cyclopropylmethylpiperazine.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN108341792B - Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine - Google Patents [patents.google.com]

- 4. 1-(Cyclopropylcarbonyl)piperazine-59878-57-8 [ganeshremedies.com]

- 5. 1-(Cyclopropylmethyl)piperazine- 57184-25-5 [ganeshremedies.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Piperazine, 1-(cyclopropylcarbonyl)-, Monohydrochloride synthesis - chemicalbook [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. CN111116514A - Preparation method of 1-cyclopropane formyl piperazine hydrochloride - Google Patents [patents.google.com]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. jk-sci.com [jk-sci.com]

An In-depth Technical Guide to the Reactivity and Stability of the 1-Cyclopropylpiperazine Moiety

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-cyclopropylpiperazine moiety is a prevalent structural motif in modern medicinal chemistry, valued for its ability to modulate physicochemical and pharmacokinetic properties of drug candidates. This technical guide provides a comprehensive overview of the synthesis, reactivity, and metabolic stability of this important scaffold. Detailed experimental protocols, quantitative data, and visual diagrams are presented to offer a practical resource for researchers in drug discovery and development.

Introduction

The piperazine ring is a common pharmacophore, and its substitution with a cyclopropyl group at the N1 position can significantly influence a molecule's lipophilicity, basicity, and metabolic fate.[1] The unique steric and electronic properties of the cyclopropyl group can lead to improved potency and a more desirable pharmacokinetic profile.[2] However, the strained three-membered ring also introduces specific chemical liabilities that must be carefully considered during the drug design process. This guide will delve into the key aspects of the this compound core, providing a technical foundation for its effective utilization in drug development.

Synthesis of the this compound Moiety

The synthesis of this compound and its derivatives can be achieved through several routes. A common and efficient method involves the N-alkylation of piperazine with a cyclopropylmethyl halide or the reductive amination of a piperazine with cyclopropanecarboxaldehyde. Alternatively, acylation of piperazine with cyclopropanecarbonyl chloride followed by reduction is also a widely used strategy.[3][4]

General Synthetic Workflow

A typical synthetic approach for obtaining N-substituted this compound derivatives is outlined below. This workflow often involves the use of a protecting group on one of the piperazine nitrogens to ensure mono-substitution.

Experimental Protocols

Protocol 1: Synthesis of 1-(Cyclopropylcarbonyl)piperazine Hydrochloride [5]

-

Reaction Setup: To a stirred solution of tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate (3.7 g, 14.5 mmol) in methanol (15 mL) at 0 °C, slowly add a 3M solution of hydrochloric acid in methanol (15 mL).

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up: Upon completion of the reaction, remove the solvent by concentration under reduced pressure.

-

Isolation: The resulting off-white solid is cyclopropyl(piperazin-1-yl)methanone hydrochloride (2.74 g, 100% yield).

Protocol 2: Synthesis of 1-Cyclopropylmethylpiperazine [6]

-

Reaction Setup: In an inert solvent, add N-Boc-piperazine and triethylamine. At 0-10 °C, slowly add cyclopropanecarbonyl chloride.

-

Extraction: After the reaction is complete, add water for extraction to obtain the organic phase. Concentrate to remove the organic solvent to get solid 4-(cyclopropanecarbonyl)piperazine-1-carboxylic acid tert-butyl ester.

-

Reduction: Add the solid to an ether solvent, followed by the addition of sodium borohydride. Then, dropwise add boron trifluoride-ethyl ether for the reaction. Quench the reaction, extract, and concentrate to remove the organic solvent to obtain solid N-Boc-4-(cyclopropylmethyl)piperazine.

-

Deprotection: Add an alcohol solvent to the solid, and dropwise add concentrated hydrochloric acid to react. Then, alkalify with a sodium hydroxide or potassium hydroxide aqueous solution, extract, and concentrate to obtain 1-cyclopropylmethylpiperazine.

Physicochemical and Spectroscopic Data

The physicochemical properties and spectroscopic data are crucial for the identification and characterization of the this compound moiety.

| Property | Value | Reference |

| This compound | ||

| Molecular Formula | C₇H₁₄N₂ | [7] |

| Molecular Weight | 126.20 g/mol | [7] |

| CAS Number | 20327-23-5 | [7] |

| 1-(Cyclopropylcarbonyl)piperazine | ||

| Molecular Formula | C₈H₁₄N₂O | [8] |

| Molecular Weight | 154.21 g/mol | [8] |

| CAS Number | 59878-57-8 |

Table 1: Physicochemical Properties

| Compound | ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | ¹³C NMR | MS (ESI) m/z | Reference |

| 1-(Cyclopropylcarbonyl)piperazine hydrochloride | 0.71-0.76 (m, 4H), 1.96-2.03 (m, 1H), 3.04-3.16 (m, 4H), 3.69-4.08 (m, 4H), 9.58 (s, 2H) | Not explicitly found | 155 (M+1)⁺ | [5] |

| (4-(5-bromo-2-fluorobenzoyl)piperazin-1-yl)(cyclopropyl)methanone | 7.48-7.44 (2H, m), 6.97-6.93 (1H, m), 3.71-3.27 (8H, m), 1.68 (1H, brs), 0.96-0.93 (2H, m), 0.74 (2H, brs) | 172.3, 163.9, 157.1 (d, J = 248.3 Hz), 134.5 (d, J = 8.0 Hz), 132.1 (d, J = 3.5 Hz), 125.5 (d, J = 21.7 Hz), 117.7 (d, J = 23.1 Hz), 117.4 (d, J = 3.1 Hz), 47.2, 42.3, 11.0, 7.7 | 355.0452 (M+H)⁺ | [9] |

Table 2: Spectroscopic Data

Reactivity and Stability

The reactivity of the this compound moiety is primarily centered around the piperazine nitrogens and the cyclopropyl ring. The piperazine nitrogens exhibit typical amine reactivity, participating in nucleophilic substitution and addition reactions. The cyclopropyl group, while generally more stable than other strained rings, can undergo ring-opening reactions under certain metabolic or chemical conditions.

Chemical Stability

The this compound moiety is generally stable under standard synthetic and physiological conditions. The amide bond in 1-(cyclopropylcarbonyl)piperazine derivatives is robust. The cyclopropyl group itself is resistant to many common chemical transformations.

Metabolic Stability

The metabolic stability of the this compound moiety is a key consideration in drug design. The cyclopropyl group can block or slow down metabolism at the adjacent nitrogen, thus increasing the metabolic half-life of a drug.[10] However, the moiety is still susceptible to several metabolic transformations.

Key Metabolic Pathways:

-

N-dealkylation: The piperazine ring can be a site for N-dealkylation, a common metabolic pathway for many piperazine-containing drugs.[11][12]

-

Cyclopropyl Ring Oxidation: The cyclopropyl group can undergo oxidation to form hydroxylated metabolites.[10]

-

Piperazine Ring Oxidation: The piperazine ring itself can be oxidized to form various metabolites.[13]

-

Cyclopropyl Ring Opening: Under certain enzymatic conditions, the strained cyclopropyl ring can open, potentially leading to the formation of reactive metabolites.[10]

| Compound/Derivative Type | t₁/₂ (min) in HLM | Intrinsic Clearance (μL/min/mg protein) | Reference |

| Arylpiperazine Derivatives (general range) | 3 - 9 | Not specified | [7] |

| Piperazin-1-ylpyridazines (example) | 3 | High | [14] |

| 1-(2-pyrimidinyl)-piperazine (metabolite of Buspirone) | Kₘ = 171 µM, Vₘₐₓ = 313 pmol/min/mg protein (for 5-hydroxylation) | Not specified | [15] |

Table 3: Representative Metabolic Stability Data in Human Liver Microsomes (HLM)

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

This protocol outlines a general procedure for assessing the metabolic stability of a compound containing the this compound moiety.

Materials:

-

Test compound

-

Pooled human liver microsomes (HLM)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Acetonitrile (for quenching)

-

Internal standard for LC-MS/MS analysis

Procedure:

-

Preparation: Prepare a working solution of the test compound in a suitable solvent (e.g., DMSO, acetonitrile). Prepare the incubation mixture containing liver microsomes and phosphate buffer.

-

Pre-incubation: Pre-incubate the microsome and test compound mixture at 37°C for a short period.

-

Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the samples to precipitate proteins.

-

Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear portion of the curve is the elimination rate constant (k). Calculate the half-life (t₁/₂) as 0.693/k and the intrinsic clearance (CLᵢₙₜ).

Case Study: Volasertib - A PLK1 Inhibitor

Volasertib is an investigational Polo-like kinase 1 (PLK1) inhibitor that features a this compound moiety.[3] PLK1 is a key regulator of cell cycle progression, and its inhibition is a promising strategy in oncology.

Signaling Pathway of Volasertib

Volasertib exerts its anti-cancer effects by inhibiting PLK1, which disrupts multiple stages of mitosis, leading to G2/M cell cycle arrest and subsequent apoptosis.[16][17] The PI3K/AKT pathway has also been implicated in the cellular response to Volasertib.[10]

Conclusion

The this compound moiety is a valuable building block in drug discovery, offering a means to fine-tune the pharmacokinetic properties of lead compounds. Its synthesis is well-established, and its chemical stability is generally high. However, a thorough understanding of its metabolic fate, including the potential for N-dealkylation and cyclopropyl ring-opening, is critical for the development of safe and effective drugs. The data and protocols presented in this guide are intended to provide a solid foundation for researchers working with this important chemical scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines. Case Study of Novel Arylpiperazines Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclopropane synthesis [organic-chemistry.org]

- 5. Piperazine, 1-(cyclopropylcarbonyl)-, Monohydrochloride synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines. Case Study of Novel Arylpiperazines Derivatives | PLOS One [journals.plos.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. revroum.lew.ro [revroum.lew.ro]

- 10. Optimization of 3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines Toward the Development of an In Vivo Chemical Probe for CSNK2A - PMC [pmc.ncbi.nlm.nih.gov]

- 11. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 12. Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cyp2D6 catalyzes 5-hydroxylation of 1-(2-pyrimidinyl)-piperazine, an active metabolite of several psychoactive drugs, in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. nbinno.com [nbinno.com]

- 17. chem.libretexts.org [chem.libretexts.org]

The 1-Cyclopropylpiperazine Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1-cyclopropylpiperazine moiety has emerged as a privileged scaffold in medicinal chemistry, particularly in the design of novel therapeutics targeting the central nervous system (CNS). Its unique combination of structural rigidity, conformational constraint, and favorable physicochemical properties has made it a valuable building block for modulating the activity of a diverse range of biological targets. This technical guide provides a comprehensive overview of the this compound core, including its synthesis, pharmacological significance, and its role in the development of potent and selective ligands for various CNS receptors.

Introduction to a Privileged Scaffold

The piperazine ring is a well-established pharmacophore found in numerous approved drugs, valued for its ability to introduce a basic nitrogen atom, enhance aqueous solubility, and serve as a versatile linker. The incorporation of a cyclopropyl group at the N1 position introduces a degree of conformational rigidity and a unique three-dimensional topology. This can lead to enhanced binding affinity and selectivity for the target protein by exploring specific hydrophobic pockets within the binding site. Furthermore, the cyclopropyl group can improve metabolic stability by blocking potential sites of metabolism.

Compounds incorporating the this compound scaffold have shown significant promise in the treatment of a variety of neurological and psychiatric disorders. A primary area of investigation has been their activity as antagonists at the sigma-1 (σ1) receptor, a unique intracellular chaperone protein implicated in a range of cellular functions and pathological conditions, including neuropathic pain, neurodegenerative diseases, and addiction.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through several synthetic routes. A common strategy involves the N-alkylation of piperazine with a cyclopropyl-containing electrophile or the reductive amination of a cyclopropyl ketone with a piperazine derivative.

General Synthetic Scheme:

A prevalent method for the synthesis of N-substituted this compound derivatives involves a multi-step process starting from commercially available reagents.

Experimental Protocol: Synthesis of (4-Cyclopropyl-piperazin-1-yl)-(4-morpholin-4-ylmethyl-phenyl)-methanone

This protocol is adapted from a patented process for the preparation of a histamine H3 receptor modulator.

Step 1: Activation of 4-formylbenzoic acid

To a solution of 4-formylbenzoic acid in a suitable organic solvent such as tetrahydrofuran (THF), an activating agent like thionyl chloride is added to form the corresponding acid chloride. This reaction is typically carried out at room temperature.

Step 2: Amide Coupling with this compound

The activated 4-formylbenzoyl chloride is then reacted with this compound in the presence of a base, such as triethylamine or aqueous sodium hydroxide, in an organic solvent like THF. This reaction yields 4-(4-cyclopropyl-piperazine-1-carbonyl)-benzaldehyde.

Step 3: Reductive Amination with Morpholine

The resulting aldehyde is not isolated but is directly subjected to reductive amination with morpholine. A reducing agent, such as sodium triacetoxyborohydride, is added to the reaction mixture. The reaction is typically stirred at room temperature until completion.

Step 4: Isolation and Purification

The final product, (4-cyclopropyl-piperazin-1-yl)-(4-morpholin-4-ylmethyl-phenyl)-methanone, is then isolated by extraction and purified using standard techniques such as column chromatography or recrystallization.

Pharmacological Significance and Structure-Activity Relationships

The this compound scaffold has been extensively explored for its interaction with various CNS receptors, most notably the sigma-1 receptor. Structure-activity relationship (SAR) studies have provided valuable insights into the structural requirements for high affinity and selectivity.

Sigma-1 (σ1) Receptor Antagonism

Many this compound derivatives exhibit potent antagonist activity at the σ1 receptor. The general pharmacophore for σ1 receptor ligands often includes a basic amine, a central hydrophobic core, and an additional aromatic or hydrophobic group. The this compound moiety can serve as both the basic amine and part of the hydrophobic core.

Key SAR Observations:

-

N4-Substitution: The nature of the substituent at the N4 position of the piperazine ring is crucial for σ1 affinity and selectivity. Bulky and hydrophobic groups are often well-tolerated and can enhance binding.

-

Linker Length: The length and nature of the linker connecting the piperazine ring to other pharmacophoric elements can significantly impact activity.

-

Aromatic Moieties: The presence of aromatic rings, often attached to the N4 position via a linker, is a common feature of potent σ1 receptor ligands.

Quantitative Data for this compound Derivatives

The following table summarizes the in vitro biological data for a selection of compounds containing the this compound scaffold, highlighting their activity at various CNS targets.

| Compound ID | Target(s) | Assay Type | Quantitative Data (IC50, Ki, etc.) | Reference |

| 1 | Mycobacterium tuberculosis H37Rv | MIC | 7.32-136.10 μM | [1] |

| 2 | Staphylococcus aureus ATCC 29213 | MIC | 0.44-34.02 μM | [1] |

| 3 | Escherichia coli ATCC 25922 | MIC | 0.44-34.02 μM | [1] |

| Compound 6 | 5-HT1A, 5-HT2, D2 Receptors | Receptor Binding | Potent Antagonist | [2] |

| PB28 Analog | Sigma-1, Sigma-2 Receptors | Radioligand Binding | Ki = 3.90 to 23.9 nM | [3] |

Signaling Pathways

The antagonism of the σ1 receptor by this compound derivatives can modulate a variety of downstream signaling pathways. The σ1 receptor is an intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM). It plays a role in regulating calcium homeostasis, ion channel function, and cellular stress responses.

Sigma-1 Receptor Signaling Pathway

References

- 1. EP1951699B1 - Processes for the preparation of cyclopropyl-amide derivatives - Google Patents [patents.google.com]

- 2. Structure-activity relationship studies of CNS agents. XII. 1-[4-(4-aryl-1-piperazinyl)butyl]-3,4-dihydro-2(1H)-quinolinones: new 5-HT1A, 5-HT2 and D2 ligands with a potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships [frontiersin.org]

The Therapeutic Potential of 1-Cyclopropylpiperazine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1-cyclopropylpiperazine moiety has emerged as a privileged scaffold in modern medicinal chemistry, conferring advantageous properties to a range of biologically active molecules. Its unique combination of a rigid cyclopropyl group and the versatile piperazine ring has led to the development of compounds with significant potential in treating a variety of disorders, particularly those affecting the central nervous system (CNS). This technical guide provides an in-depth overview of the therapeutic applications, biological activities, and synthetic strategies associated with this compound derivatives, with a focus on their interactions with key neurotransmitter systems.

Core Applications and Pharmacological Profile

This compound derivatives have demonstrated a broad spectrum of pharmacological activities, with the most prominent applications centered on their ability to modulate dopaminergic and serotonergic pathways. This dual activity makes them attractive candidates for the development of novel antipsychotics, antidepressants, and anxiolytics with potentially improved efficacy and side-effect profiles compared to existing treatments.[1][2]

The piperazine ring itself is a common feature in many CNS-active drugs, valued for its ability to improve pharmacokinetic properties such as aqueous solubility and oral bioavailability.[3] The addition of the cyclopropyl group can further enhance metabolic stability and potency.[4]

Key therapeutic areas for this compound derivatives include:

-

Antipsychotics: By targeting dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors, these derivatives can address both the positive and negative symptoms of schizophrenia.[5][6]

-

Antidepressants and Anxiolytics: Modulation of the serotonergic system, particularly the 5-HT1A receptor, is a well-established mechanism for treating depression and anxiety disorders.[7][8][9][10][11]

-

Neuroprotective Agents: Certain derivatives have shown promise in protecting neurons from damage, suggesting potential applications in neurodegenerative diseases.[12][13]

-

Anticancer Agents: The this compound scaffold is a key component of some targeted cancer therapies, such as the PARP inhibitor Olaparib.

Quantitative Biological Data

The following tables summarize the in vitro biological data for a selection of this compound and related arylpiperazine derivatives, highlighting their affinity and functional activity at key CNS targets.

Table 1: Receptor Binding Affinities (Ki) of Arylpiperazine Derivatives

| Compound | D2 Ki (nM) | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | Reference |

| 12a | 300 | 41.5 | 315 | [14] |

| 9b | - | 23.9 | 39.4 | [14] |

| EP-42 | - | 24.5 | - | [8] |

| EP-50 | - | - | 109.1 | [8] |

Note: "-" indicates data not available.

Table 2: In Vitro Functional Activity (IC50/EC50) of Piperazine Derivatives

| Compound | Assay | IC50/EC50 (nM) | Target | Reference |

| BDBM50130293 | Radioligand Binding | 19 | D2 Receptor | [15] |

| Compound 10 | Prostate Weight Reduction | - | - | [11] |

| Compound 12 | Prostate Weight Reduction | - | - | [11] |

| Compound 18 | Prostate Weight Reduction | - | - | [11] |

Note: "-" indicates data not available.

Table 3: In Vitro ADME and Pharmacokinetic Properties

| Compound | Property | Value | Reference |

| Piperazin-1-ylpyridazine (1) | MLM/HLM t1/2 (min) | 2/3 | [3] |

| Piperazin-1-ylpyridazine (29) | MLM/HLM t1/2 (min) | 113/105 | [3] |

MLM: Mouse Liver Microsomes; HLM: Human Liver Microsomes.

Key Experimental Protocols

This section details the methodologies for key experiments used to characterize the biological activity of this compound derivatives.

Synthesis of 1-Cyclopropylmethyl Piperazine (Intermediate for Volasertib)

This protocol describes a three-step synthesis of 1-cyclopropylmethyl piperazine, a key intermediate in the production of the anticancer agent Volasertib.[16][17]

Step 1: Synthesis of tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate

-

To a solution of N-Boc-piperazine in an inert solvent (e.g., dichloromethane), add triethylamine or pyridine.

-

Cool the mixture to 0-10 °C.

-

Slowly add cyclopropanecarbonyl chloride dropwise while maintaining the temperature.

-

After the addition is complete, allow the reaction to proceed for a specified time.

-

Upon completion, add water and perform an extraction to isolate the organic phase.

-

Concentrate the organic phase to obtain the solid product.

Step 2: Reduction to N-Boc-4-(cyclopropylmethyl)piperazine

-

Dissolve the product from Step 1 in an ether solvent (e.g., tetrahydrofuran).

-

Add a reducing agent (e.g., borane tetrahydrofuran complex).

-

Allow the reaction to proceed until completion.

-

Work up the reaction to isolate the N-Boc-4-(cyclopropylmethyl)piperazine.

Step 3: Deprotection to 1-Cyclopropylmethyl Piperazine

-

Dissolve the N-Boc-protected intermediate from Step 2 in an alcohol solvent (e.g., isopropanol).

-

Add concentrated hydrochloric acid dropwise at a controlled temperature (40-60 °C).

-

After the reaction is complete, neutralize the solution with a base (e.g., aqueous sodium hydroxide).

-

Extract the product and concentrate to obtain 1-cyclopropylmethyl piperazine.

Radioligand Binding Assay for Dopamine D2 Receptor

This assay is used to determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor.[18][19][20]

-

Membrane Preparation: Prepare a crude membrane fraction from cells or tissues expressing the dopamine D2 receptor. This involves homogenization of the tissue or cells in a buffer, followed by centrifugation to pellet the membranes.

-

Assay Setup: In a 96-well plate, add the prepared membranes, a radiolabeled ligand that specifically binds to the D2 receptor (e.g., [3H]spiperone), and varying concentrations of the unlabeled test compound.

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay for 5-HT1A Receptor Agonism

This assay measures the ability of a test compound to act as an agonist at the Gαi-coupled 5-HT1A receptor by quantifying the inhibition of forskolin-stimulated cAMP production.[21][22][23][24][25]

-

Cell Culture: Use a cell line that stably expresses the human 5-HT1A receptor.

-

Assay Setup: Plate the cells in a 96-well microplate. On the day of the assay, replace the culture medium with an assay buffer.

-

Compound Addition: Add serial dilutions of the test compound to the wells.

-

Forskolin Stimulation: Add a concentration of forskolin that sub-maximally stimulates cAMP production (e.g., EC80) to all wells except the negative control.

-

Incubation: Incubate the plate to allow for cAMP production.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., a TR-FRET or luminescence-based kit).

-

Data Analysis: Plot the cAMP levels against the concentration of the test compound to generate a dose-response curve and determine the EC50 value, which represents the concentration of the agonist that produces 50% of its maximal effect.

Locomotor Activity Test in Mice

This behavioral assay is used to evaluate the potential antipsychotic-like effects of a compound by measuring its ability to inhibit psychostimulant-induced hyperlocomotion.[1][7][26][27][28]

-

Apparatus: Use open-field arenas equipped with automated photobeam detection systems to track the horizontal movement of the animals.

-

Acclimation: Acclimate the mice to the testing room and the open-field arenas before the experiment.

-

Drug Administration: Administer the test compound or vehicle to the mice via an appropriate route (e.g., intraperitoneal injection).

-

Baseline Activity: Place the mice in the open-field arenas and record their locomotor activity for a set period to establish a baseline.

-

Psychostimulant Challenge: After the baseline period, administer a psychostimulant drug (e.g., amphetamine or MK-801) to induce hyperlocomotion.

-

Post-Challenge Activity: Immediately return the mice to the arenas and record their locomotor activity for an extended period.

-

Data Analysis: Analyze the locomotor activity data (e.g., total distance traveled) to determine if the test compound significantly reduces the hyperlocomotion induced by the psychostimulant compared to the vehicle-treated group.

Signaling Pathways and Logical Relationships

The therapeutic effects of this compound derivatives that target dopamine and serotonin receptors are mediated through complex intracellular signaling cascades. Understanding these pathways is crucial for rational drug design and for predicting the pharmacological profile of new chemical entities.

Dopamine D2 Receptor Signaling

The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o family of G-proteins.[6][8][12][29] Activation of the D2 receptor by dopamine or an agonist leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA). D2 receptor signaling can also involve β-arrestin pathways and modulation of ion channels.

Caption: Dopamine D2 Receptor Signaling Pathway.

Serotonin 5-HT1A Receptor Signaling

The serotonin 5-HT1A receptor is also a Gαi/o-coupled GPCR.[5][13][16][30][31] Similar to the D2 receptor, its activation by serotonin or an agonist leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This is a primary mechanism underlying the anxiolytic and antidepressant effects of 5-HT1A receptor agonists. The βγ subunits of the G-protein can also activate other signaling pathways, such as the MAPK/ERK pathway, which is involved in neurogenesis and synaptic plasticity.

Caption: Serotonin 5-HT1A Receptor Signaling Pathway.

Experimental Workflow for Antipsychotic Drug Discovery

The discovery and development of novel antipsychotic agents based on the this compound scaffold typically follows a structured workflow, from initial design and synthesis to preclinical evaluation.

Caption: Antipsychotic Drug Discovery Workflow.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel therapeutics, particularly for CNS disorders. The unique structural features of this moiety can be leveraged to fine-tune the pharmacological properties of drug candidates, leading to improved efficacy, selectivity, and pharmacokinetic profiles. The data and protocols presented in this guide provide a foundation for researchers to further explore the therapeutic potential of this versatile chemical class. Future research will likely focus on expanding the structure-activity relationship knowledge base, optimizing ADME properties, and evaluating the efficacy of lead compounds in more advanced preclinical and clinical settings.

References

- 1. Antipsychotic Behavioral Phenotypes in the Mouse Collaborative Cross Recombinant Inbred Inter-Crosses (RIX) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Interstrain differences of in vitro metabolic stability and impact on early drug discovery. | Semantic Scholar [semanticscholar.org]

- 3. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. va.gov [va.gov]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 9. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pharmafocusasia.com [pharmafocusasia.com]

- 11. researchgate.net [researchgate.net]

- 12. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 15. Imaging the high-affinity state of the dopamine D2 receptor in vivo: Fact or fiction? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. CN108341792B - Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine - Google Patents [patents.google.com]

- 18. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. revvity.com [revvity.com]

- 21. benchchem.com [benchchem.com]

- 22. resources.revvity.com [resources.revvity.com]

- 23. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 24. resources.revvity.com [resources.revvity.com]

- 25. researchgate.net [researchgate.net]

- 26. Locomotor Activity [bio-protocol.org]

- 27. rjptonline.org [rjptonline.org]

- 28. Modeling the Positive Symptoms of Schizophrenia in Genetically Modified Mice: Pharmacology and Methodology Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]

- 30. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]

In-Vitro Characterization of Novel Esaprazole Analogs Incorporating a 1-Cyclopropylpiperazine Moiety: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro evaluation of novel Esaprazole analogs synthesized using 1-Cyclopropylpiperazine. 1-(Cyclopropylcarbonyl)piperazine Hydrochloride serves as a crucial building block in the synthesis of these analogs, which are of interest for their potential neuroprotective properties alongside their primary proton pump inhibitor (PPI) activity.[1] This document outlines detailed experimental protocols for key in-vitro assays, presents data in a structured format for comparative analysis, and visualizes relevant biological pathways and experimental workflows.

Introduction to Esaprazole Analogs and this compound

Esomeprazole, the S-isomer of omeprazole, is a potent proton pump inhibitor (PPI) that effectively reduces gastric acid production by irreversibly inhibiting the H+/K+-ATPase in gastric parietal cells.[2] The development of novel Esaprazole analogs aims to enhance efficacy, improve pharmacokinetic profiles, and explore potential applications beyond gastric acid suppression, such as neuroprotection. The incorporation of a this compound moiety is a synthetic strategy to generate such analogs. 1-(Cyclopropylcarbonyl)piperazine Hydrochloride is a key intermediate in this process, valued for its high purity and role as a versatile building block in organic synthesis.[1]

Core In-Vitro Evaluation Strategy

The primary in-vitro assessment of novel Esaprazole analogs focuses on their ability to inhibit the H+/K+-ATPase, the final step in gastric acid secretion.[3] This is complemented by cellular assays to evaluate cytotoxicity and other biological activities.

Experimental Protocols

H+/K+-ATPase Inhibition Assay

This spectrophotometric assay quantifies the inhibitory activity of Esaprazole analogs on H+/K+-ATPase by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis.[2]

3.1.1. Materials and Reagents

-

Enzyme Source: Microsomal fraction containing H+/K+-ATPase isolated from fresh goat or pig gastric mucosa.[2]

-

Buffers:

-

Test Compounds: Novel Esaprazole analogs and Esomeprazole (as a standard) dissolved in DMSO.

-

Reagents for Phosphate Quantification: Ammonium molybdate, SDS, ascorbic acid (or Malachite Green).[2][6]

-

Stopping Reagent: 10% (w/v) Trichloroacetic acid (TCA).[2][4]

3.1.2. Protocol for Isolation of H+/K+-ATPase Rich Microsomes [2]

-

Tissue Preparation: Obtain fresh goat or pig stomach and isolate the fundic mucosa. Wash thoroughly with ice-cold saline.

-

Homogenization: Mince the mucosa and homogenize in 10 volumes of ice-cold homogenization buffer.

-

Differential Centrifugation:

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove cellular debris.

-

Collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomal fraction.

-

-

Resuspension and Storage: Resuspend the pellet in suspension buffer. Determine the protein concentration using the Bradford method. Store at -80°C.

3.1.3. Inhibition Assay Procedure [2][4]

-

Pre-incubation: In a 96-well plate, mix the microsomal preparation with varying concentrations of the test Esaprazole analog or standard Esomeprazole. For the control, add the vehicle (DMSO). Pre-incubate at 37°C for 30-60 minutes.

-

Reaction Initiation: Add the assay buffer to the wells, followed by 2 mM ATP to start the enzymatic reaction.

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding an equal volume of ice-cold 10% TCA.

-

Phosphate Quantification:

-

Centrifuge the plate to pellet the precipitated protein.

-

Transfer an aliquot of the supernatant to a new plate.

-

Add the colorimetric reagent and incubate at room temperature for 20-30 minutes for color development.

-

Measure the absorbance at the appropriate wavelength (e.g., 660 nm or 820 nm).

-

-

Calculation: Calculate the amount of inorganic phosphate released using a standard curve. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC₅₀ value.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effects of the Esaprazole analogs on a relevant cell line, such as a gastric cancer cell line (e.g., AGS), to determine the therapeutic window.

3.2.1. Materials and Reagents

-

Cell Line: AGS (human gastric adenocarcinoma) cell line.

-

Culture Medium: RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Test Compounds: Novel Esaprazole analogs dissolved in DMSO.

-

MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide.

-

Solubilization Solution: DMSO or a solution of SDS in HCl.

3.2.2. Assay Procedure

-

Cell Seeding: Seed AGS cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the Esaprazole analogs for 24, 48, or 72 hours.

-

MTT Addition: Add MTT reagent to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate the percentage of cell viability relative to the untreated control and determine the CC₅₀ (50% cytotoxic concentration).

Data Presentation

The quantitative data from the in-vitro studies of a hypothetical Esaprazole analog (Analog X) compared to Esomeprazole are summarized below.

Table 1: H+/K+-ATPase Inhibition by Esaprazole Analog X and Esomeprazole

| Compound | IC₅₀ (µM) |

| Esomeprazole | 1.7 |

| Analog X | 2.5 |

IC₅₀ values represent the concentration required for 50% inhibition of H+/K+-ATPase activity. Data are presented as the mean of three independent experiments.

Table 2: Cytotoxicity of Esaprazole Analog X and Esomeprazole on AGS Cells

| Compound | CC₅₀ (µM) after 48h |

| Esomeprazole | > 100 |

| Analog X | > 100 |

CC₅₀ values represent the concentration at which 50% of cell viability is lost. Data are presented as the mean of three independent experiments.

Visualizations

Signaling Pathway of H+/K+-ATPase Inhibition

The following diagram illustrates the mechanism of action of Esaprazole and its analogs.

Caption: Mechanism of H+/K+-ATPase inhibition by Esaprazole analogs.

Experimental Workflow for H+/K+-ATPase Inhibition Assay

The workflow for determining the inhibitory potential of the novel analogs is depicted below.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. What is the mechanism of Esomeprazole Magnesium? [synapse.patsnap.com]

- 4. jnsbm.org [jnsbm.org]

- 5. ajpp.in [ajpp.in]

- 6. Inhibition of gastric H,K-ATPase activity and gastric epithelial cell IL-8 secretion by the pyrrolizine derivative ML 3000 - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of the Cyclopropyl Moiety: A Deep Dive into the Structure-Activity Relationship of 1-Cyclopropylpiperazine Compounds as Dopamine Receptor Ligands

For Immediate Release

This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 1-cyclopropylpiperazine derivatives, a significant scaffold in the development of novel ligands for dopamine receptors. Aimed at researchers, medicinal chemists, and drug development professionals, this document synthesizes key findings on how structural modifications to this core influence binding affinity and selectivity, particularly at the D2 and D4 dopamine receptor subtypes. This guide incorporates detailed experimental protocols, quantitative data summaries, and visualizations to facilitate a deeper understanding of the SAR landscape of these compounds.

The this compound motif is a key structural element in a variety of biologically active compounds. Its unique conformational constraints and electronic properties conferred by the cyclopropyl group make it a valuable component in the design of ligands targeting the central nervous system. This guide focuses on the well-documented role of arylpiperazine derivatives as dopamine receptor modulators, with a specific emphasis on analogs featuring the this compound core.

Quantitative Structure-Activity Relationship (SAR) Analysis

The affinity of this compound derivatives for dopamine receptors is profoundly influenced by the nature and position of substituents on the aryl ring attached to the piperazine nitrogen at the 4-position. The following table summarizes the in vitro binding affinities (Kᵢ in nM) of a series of trans-1-[(2-phenylcyclopropyl)methyl]-4-arylpiperazine analogs for the human dopamine D2 and D4 receptors. While these compounds bear a phenylcyclopropylmethyl group instead of a simple cyclopropyl group, the SAR trends observed for the 4-arylpiperazine portion are highly relevant to the broader class of this compound compounds. Lower Kᵢ values indicate higher binding affinity.

| Compound ID | R (Substitution on Phenyl Ring) | D2 Kᵢ (nM) | D4 Kᵢ (nM) | D2/D4 Selectivity Ratio |

| 5a | H | 37 | 48 | 0.77 |

| 5k | 2,4-diCl | Not Reported | Not Reported | Not Reported |

| 5l (1R,2R) | 2,4-diCl | 12 | 110 | 0.11 |

| 5m (1S,2S) | 2,4-diCl | 200 | 11 | 18.18 |

| 5r | 2,4-diMe | Not Reported | Not Reported | Not Reported |

| 5s (1R,2R) | 2,4-diMe | 30 | 150 | 0.20 |

| 5t (1S,2S) | 2,4-diMe | 90 | 10 | 9.00 |

Data sourced from a study on trans-1-[(2-phenylcyclopropyl)methyl]-4-arylpiperazines, which provides valuable insights into the SAR of the 4-arylpiperazine moiety.[1]

The data reveals that substitutions on the aryl ring significantly impact both affinity and selectivity. For instance, the introduction of dichloro or dimethyl groups at the 2 and 4 positions of the phenyl ring, combined with specific stereochemistry of the cyclopropyl group, can shift the selectivity profile towards either the D2 or D4 receptor.[1] Specifically, the (1S,2S) enantiomers (5m and 5t) demonstrate a clear preference for the D4 receptor, with D2/D4 selectivity ratios of approximately 18 and 9, respectively.[1] In contrast, the (1R,2R) enantiomers (5l and 5s) show higher affinity for the D2 receptor.[1] This highlights the critical role of stereochemistry in determining the pharmacological profile of these compounds.

Key Signaling Pathways and Experimental Workflows